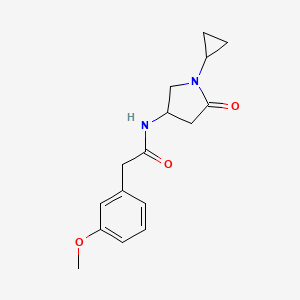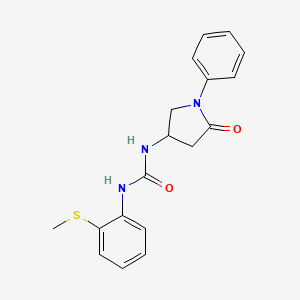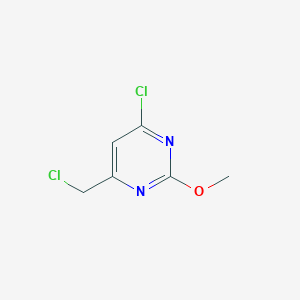
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is a chemical compound used for research purposes . It has a molecular weight of 163.01 .
Synthesis Analysis
The synthesis of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine involves a rational and short two-step process from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis
The structure of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine and its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The reaction of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with amines led to disubstituted products with equal substituents in the pyrimidine ring and 2-methylene groups .Physical And Chemical Properties Analysis
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is a liquid at room temperature .Applications De Recherche Scientifique
Drug Discovery and Development
Pyrimidine derivatives are known to be key scaffolds in medicinal chemistry due to their broad applications in drug discovery programs. They have been incorporated into various drugs approved by the FDA for different treatments .
Anticancer Research
Some pyrimidine derivatives have been used in the treatment of leukemia and other cancers due to their ability to interfere with DNA and RNA synthesis, which is crucial for cancer cell proliferation .
Antimicrobial and Antiviral Studies
The structural diversity of pyrimidine allows for its use in antimicrobial and antiviral therapies. Researchers have explored these compounds for their potential to inhibit the growth of various pathogens .
Anti-inflammatory and Analgesic Research
Pyrimidine derivatives have shown inhibitory action against inflammatory mediators, making them candidates for anti-inflammatory and analgesic drug development .
Agricultural Chemistry
These compounds have been used in plant growth regulation and as herbicides, providing a chemical basis for controlling plant growth and weed management .
Neurological Disorder Research
Due to their structural diversity, pyrimidines have been studied for their anticonvulsant properties, which could be beneficial in treating epilepsy and other neurological disorders .
Cardiovascular Research
Pyrimidine derivatives have shown potential as antihypertensive agents, which could be useful in managing high blood pressure and related cardiovascular diseases .
Antioxidant Studies
The antioxidant properties of some pyrimidine derivatives make them interesting candidates for research into preventing oxidative stress-related damage .
Safety and Hazards
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is classified as acutely toxic, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and not eating, drinking, or smoking when using this product .
Orientations Futures
The future directions of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine research could involve exploring its potential biological activities. As it is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, it may be of interest as substances with useful pharmacological properties .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine prevents cells from entering the S phase, thereby halting cell division and proliferation .
Result of Action
The inhibition of CDK2 by 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also alters cell cycle progression and induces apoptosis within cancer cells .
Propriétés
IUPAC Name |
4-chloro-6-(chloromethyl)-2-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-6-9-4(3-7)2-5(8)10-6/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIOHXJNIOGCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(chloromethyl)-2-methoxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



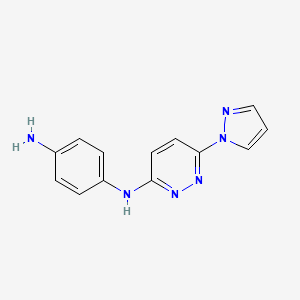

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
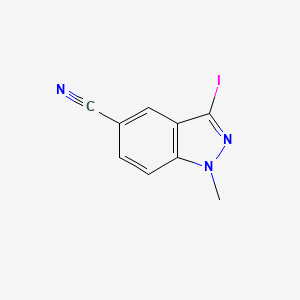
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)

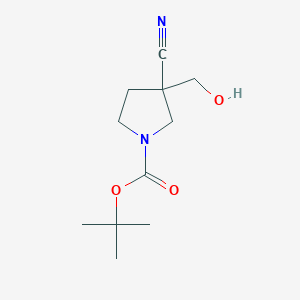

![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)
![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)
